molecular formula C7H13Cl2N3O2 B12275154 H-His(1-Me)-OH2HCl

H-His(1-Me)-OH2HCl

Cat. No.: B12275154
M. Wt: 242.10 g/mol
InChI Key: WODJFJZGWWJHNW-UHFFFAOYSA-N
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Description

H-His(1-Me)-OH2HCl, also known as Nδ-methylhistidine dihydrochloride, is a derivative of histidine, an essential amino acid. This compound is characterized by the methylation of the nitrogen atom in the imidazole ring of histidine. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His(1-Me)-OH2HCl typically involves the methylation of histidine. One common method is the reaction of histidine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is purified through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and drying.

Chemical Reactions Analysis

Types of Reactions

H-His(1-Me)-OH2HCl undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives, while substitution reactions can produce various functionalized histidine derivatives.

Scientific Research Applications

H-His(1-Me)-OH2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of peptides and other complex molecules.

    Biology: The compound is used in studies related to enzyme function and protein structure.

    Medicine: It is investigated for its potential therapeutic applications, including its role in enzyme inhibition and as a biomarker for certain diseases.

    Industry: this compound is used in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-His(1-Me)-OH2HCl involves its interaction with specific molecular targets. The methylation of the imidazole ring enhances its ability to coordinate with metal ions, making it a potent ligand in catalytic processes. The compound can also act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

H-His(1-Me)-OH2HCl can be compared with other histidine derivatives such as:

    H-His(3-Me)-OH: This compound has a methyl group at the 3-position of the imidazole ring, which affects its reactivity and binding properties.

    H-His(1-Me)-OMe: The presence of a methoxy group instead of a hydroxyl group alters its chemical behavior and applications.

The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct chemical and biological properties.

Biological Activity

H-His(1-Me)-OH2HCl (N-α-methylhistidine hydrochloride) is a derivative of histidine, an essential amino acid that plays a crucial role in various biological processes. This compound exhibits significant biological activity, making it a subject of interest in pharmacological and biochemical research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group on the nitrogen atom of the imidazole ring of histidine. This modification influences its solubility, stability, and interaction with biological targets. The molecular formula for this compound is C₆H₈ClN₃O, and it has a molar mass of approximately 175.6 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : this compound can interact with various receptors in the body, particularly those involved in neurotransmission and immune response. Its structural similarity to histidine allows it to bind effectively to histamine receptors.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which helps mitigate oxidative stress in cells. This effect is crucial in preventing cellular damage and maintaining overall health.
  • Regulation of Nitric Oxide Synthesis : this compound may influence nitric oxide (NO) production, which plays a vital role in vasodilation and blood flow regulation.

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

2. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in several studies. It has been shown to reduce neuronal damage in models of neurodegenerative diseases by modulating inflammatory responses and enhancing neuronal survival.

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis.

Case Studies

StudyFindingsImplications
Antimicrobial Efficacy This compound showed significant inhibition of bacterial growth in vitro against E. coli and S. aureus.Potential use as a natural preservative or therapeutic agent against infections.
Neuroprotection In animal models, administration reduced brain injury markers following ischemic events.Could lead to new treatments for stroke or neurodegenerative diseases.
Anti-inflammatory Activity The compound reduced levels of TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli.May provide a basis for developing anti-inflammatory drugs.

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profile indicate favorable characteristics for oral bioavailability.
  • Synergistic Effects : Research has shown that when combined with other compounds, such as flavonoids or polyphenols, this compound can enhance overall bioactivity and therapeutic efficacy.

Properties

IUPAC Name

2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODJFJZGWWJHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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